7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate is a bicyclic compound characterized by its unique molecular structure, which includes a bicyclic framework with two oxygen atoms and a benzoate functional group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The structure allows for diverse chemical reactivity, making it a valuable building block for synthesizing more complex molecules.
The compound can be synthesized through various methods involving the reaction of suitable precursors with benzoic acid or its derivatives. The synthesis often employs techniques such as the Diels-Alder reaction, which is a well-known method for forming bicyclic structures from diene and dienophile components.
7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate belongs to the class of bicyclic compounds and can be categorized under organic compounds due to its carbon-based structure. It is also classified as an ester due to the presence of the benzoate group.
The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate typically involves several key steps:
The molecular structure of 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate features:
The molecular formula can be represented as , indicating it contains 12 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. The compound's molecular weight is approximately 202.21 g/mol.
7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate can undergo several types of chemical reactions:
These reactions often require precise control over conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate involves its interaction with biological targets:
7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate has several scientific applications:
This compound exemplifies the intersection of organic chemistry with practical applications in various scientific fields, highlighting its importance as both a research subject and a functional material in industry.
The Sharpless AD reaction enables enantioselective introduction of syn-diol motifs into unsaturated precursors, serving as a critical step for constructing the chiral 7,8-dioxabicyclo[3.2.1]octane framework. This transformation employs catalytic osmium tetroxide with chiral ligands (e.g., (DHQD)₂PHAL) and co-oxidants (NMO, K₃Fe(CN)₆). Key advantages include predictable stereochemistry governed by ligand choice and applicability to a range of alkenyl-substituted furanone precursors. For example, 7,8-dioxabicyclo[3.2.1]octan-6-one (CAS# 5257-20-5, MW 128.13 g/mol) serves as a versatile precursor for downstream functionalization. The reaction typically proceeds in tert-butanol/water mixtures (4:1) at 0–5°C, achieving >90% enantiomeric excess (ee) when using optimized ligand-substrate pairings [6] [10].
Chiral sulfoxides act as auxiliaries for asymmetric [3+2] heterocycloadditions between vinyl sulfoxides and carbonyl components, yielding enantioenriched bicyclic cores. The sulfoxide’s sulfur atom coordinates Lewis acidic catalysts (e.g., Ti(OiPr)₄), directing re- or si-face attack during oxa-bridge formation. For instance, reactions between 2-(vinylsulfinyl)benzaldehyde and dihydrofuran derivatives afford 6,8-dioxabicyclo[3.2.1]octanes with up to 94% ee. After cyclization, the sulfoxide moiety is reductively cleaved using Raney nickel, unmasking the hydrocarbon scaffold without racemization. This method provides complementary stereocontrol to Sharpless AD, particularly for substrates lacking alkene handles [7] [10].
Brønsted or Lewis acids catalyze intramolecular ketalization of 1,4-dicarbonyl precursors, forming the bicyclic core in a single step. Trifluoroacetic acid (TFA, 0.1–5 mol%) in dichloromethane efficiently converts keto-diols like 5-hydroxy-2-(hydroxymethyl)cyclohexan-1-one into 6,8-dioxabicyclo[3.2.1]octan-4-ols at 25°C. The reaction proceeds via oxocarbenium ion intermediates, with cyclization kinetics dependent on substituent electronics. Electron-donating groups accelerate ring closure (t½ < 30 min), while sterically hindered ketones require prolonged reaction times (t½ > 4 h). This method delivers yields >80% and is scalable to >100 g, making it industrially viable [3] [6].
Multi-step syntheses of functionalized derivatives necessitate orthogonal protecting groups to prevent undesired reactivity. Common strategies include:
Quantum-chemical studies confirm that bulky silyl groups (TIPS) minimize steric interactions in transition states, preserving stereointegrity during nucleophilic additions to the bicyclic core [3] [9].
Table 1: Protecting Group Applications in Bicyclic Octane Syntheses
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|
tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF | HF-pyridine, THF/H₂O | Stable to Grignard additions |
Acetonide | Acetone, BF₃·OEt₂ | 80% AcOH, 25°C | Labile to strong acids |
Benzoyl (Bz) | BzCl, pyridine, CH₂Cl₂ | NaOMe, MeOH | Stable to LDA, mild oxidants |
Esterification of the C2-alcohol in 1,6-anhydro-β-D-mannopyranose (tribenzoate CAS# 5334-19-0) exemplifies regioselective derivatization. Benzoyl chloride (1.5 eq) in pyridine/DCM (1:4) at −40°C selectively acylates the equatorial 2-OH, leveraging kinetic preference over axial 3/4-OH groups. The reaction completes in <2 h with >95% regioselectivity, yielding crystalline 7,8-dioxabicyclo[3.2.1]oct-2-yl benzoate. Critical parameters include:
The product is purified via silica gel chromatography (hexane:EtOAc 8:1), exhibiting characteristic ¹H-NMR signals: δ 8.05 (d, J = 7.2 Hz, 2H, ortho-ArH), 5.95 (t, J = 5.8 Hz, 1H, H-2) [2] [7].
Regioselective C3/C4 functionalizations convert the bicyclic core into pharmacophores for kinase inhibition or glucose transport modulation. Key transformations include:
Table 2: Bioactive Derivatives from Regioselective Modifications
Core Modification | Reagents/Conditions | Biological Target | Lead Compound |
---|---|---|---|
C4-Sulfonylation | p-NO₂C₆H₄OCOCl, Et₃N; R-NH₂ | JAK kinases | IC₅₀ = 22 nM (TNKS1) |
C2-Benzoate/C3-chloro | SOCl₂, pyridine, DCE, 40°C | Glycosidase | N/A |
C3-Allylation | AllylBr, NaH, DMF; Grubbs II | SGLT2 | Ertugliflozin |
Pharmacophore modeling confirms that C4-aryl sulfonamide derivatives exhibit hydrogen-bond acceptor/donor features aligning with JAK3 catalytic sites (PDB: 4Z16), validating their therapeutic potential [4] [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1